2-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide
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Overview
Description
The compound “2-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide” is a complex organic molecule. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules . Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of such compounds often involves the design and creation of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and aromatic rings. The presence of pyrimidine and pyridine rings suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, given the presence of multiple reactive sites. For instance, the amine and amide groups could participate in a variety of reactions .Scientific Research Applications
Related Research Applications
1. Chemistry and Biochemistry of Pyrimidine Derivatives
Pyrimidine derivatives exhibit a wide range of pharmacological activities, making the pyrimidine core a promising scaffold for developing new biologically active compounds. These activities include antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic effects. The study and design of compounds with desired pharmacological activities leverage the structure-activity relationship of pyrimidine structures found in active drugs and candidates for new drug development (Chiriapkin, 2022).
2. Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts play a significant role in synthesizing pyrimidine scaffolds, which are key precursors for the medicinal and pharmaceutical industries. These scaffolds have broader synthetic applications and bioavailability, presenting a wide range of applicability. The development of such scaffolds involves one-pot multicomponent reactions using diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, highlighting the importance of catalyst selection in the synthesis of medically relevant compounds (Parmar et al., 2023).
3. Optoelectronic Materials
Quinazolines and pyrimidines, including pyrimidine derivatives, are extensively researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. Incorporating these compounds into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. Their electroluminescent properties, particularly when incorporated with various fragments into the quinazoline scaffold, make them suitable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).
Future Directions
Properties
IUPAC Name |
2-phenyl-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-2-17(16-8-4-3-5-9-16)21(28)24-13-12-23-19-14-20(26-15-25-19)27-18-10-6-7-11-22-18/h3-11,14-15,17H,2,12-13H2,1H3,(H,24,28)(H2,22,23,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYCWOMXHQENNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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